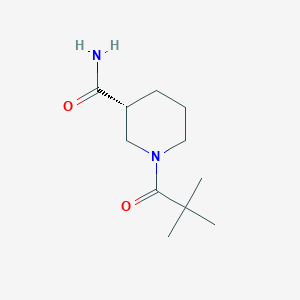

(R)-1-Pivaloylpiperidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-1-Pivaloylpiperidine-3-carboxamide is a chemical compound with a specific stereochemistry, indicated by the ® configuration. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The pivaloyl group, a tert-butyl carbonyl group, is attached to the nitrogen atom, and the carboxamide group is attached to the third carbon of the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Pivaloylpiperidine-3-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the Pivaloyl Group: The pivaloyl group can be introduced by reacting the piperidine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and yields the pivaloylated piperidine.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pivaloylated piperidine with an appropriate amine or ammonia in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of ®-1-Pivaloylpiperidine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: ®-1-Pivaloylpiperidine-3-carboxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the carboxamide group to an amine or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Oxidation Products: Oxidized derivatives of the piperidine ring.

Reduction Products: Reduced forms of the carboxamide group, such as amines.

Substitution Products: Halogenated, nitrated, or sulfonated derivatives of the piperidine ring.

Scientific Research Applications

Synthesis and Chemical Characteristics

The synthesis of (R)-1-Pivaloylpiperidine-3-carboxamide can be achieved through various methodologies. One notable approach involves the use of isocyanides and carboxylic acids in a three-component reaction, which allows for the efficient construction of complex piperidine derivatives. This method has been shown to yield high diastereoselectivity, which is crucial for developing bioactive compounds .

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives in inducing senescence-like phenotypes in melanoma cells. A focused library of N-arylpiperidine-3-carboxamide derivatives was screened for their ability to induce cellular senescence and showed promising results. For instance, one compound demonstrated an effective concentration (EC50) of 1.24 μM and an antiproliferative activity (IC50) of 0.88 μM against A375 human melanoma cells . These findings suggest that derivatives of this compound could serve as leads for developing new melanoma therapies.

Antiviral Activity

The structural motifs present in this compound are similar to those found in known antiviral agents. Specifically, pipecolic acid derivatives have been associated with bioactive compounds such as the HIV inhibitor palanivir and the NMDA antagonist selfotel . The synthesis of these derivatives is significant for developing antiviral therapies, particularly those targeting HIV.

Thrombin Inhibition

This compound and its analogs have been explored for their potential as thrombin inhibitors. Thrombin plays a crucial role in blood coagulation, and compounds that can inhibit its activity are valuable in treating thromboembolic disorders. The synthesis pathways involving these piperidine derivatives have been linked to the production of argatroban, a clinically used anticoagulant .

Neurological Applications

The modulation of purinergic receptors by compounds related to this compound suggests potential applications in neurological disorders. Research indicates that selective inhibitors targeting P2Y receptors can influence various neurological pathways, presenting opportunities for developing treatments for conditions such as stroke and other neurodegenerative diseases .

Case Study 1: Anticancer Screening

A study conducted on a library of N-arylpiperidine-3-carboxamide derivatives demonstrated their ability to induce senescence in melanoma cells. The research employed high-throughput screening techniques to identify lead compounds with significant antiproliferative effects. The results indicated that certain modifications to the piperidine structure could enhance biological activity, leading to further investigations into structure-activity relationships .

Case Study 2: Thrombin Inhibition Research

In another investigation focusing on thrombin inhibition, researchers synthesized various pipecolic acid derivatives to evaluate their efficacy against thrombin activity. The study provided insights into how structural variations impact anticoagulant properties, paving the way for developing more effective anticoagulant therapies based on this compound derivatives .

Mechanism of Action

The mechanism of action of ®-1-Pivaloylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pivaloyl and carboxamide groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The compound may also influence signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

1-Pivaloylpiperidine-3-carboxamide: Lacks the ® stereochemistry, which may result in different biological activities and properties.

N-Pivaloylpiperidine: Similar structure but lacks the carboxamide group, leading to different reactivity and applications.

Piperidine-3-carboxamide: Lacks the pivaloyl group, resulting in different chemical and physical properties.

Uniqueness

®-1-Pivaloylpiperidine-3-carboxamide is unique due to its specific stereochemistry and the presence of both pivaloyl and carboxamide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula |

C11H20N2O2 |

|---|---|

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(3R)-1-(2,2-dimethylpropanoyl)piperidine-3-carboxamide |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-6-4-5-8(7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)/t8-/m1/s1 |

InChI Key |

AVDUJVVTPFGPDC-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)N1CCC[C@H](C1)C(=O)N |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC(C1)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.